3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a combination of aromatic rings and heteroatoms, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core anthracene structure, followed by the introduction of the p-tolyl group and the formation of the dioxa-triaza ring system. Key steps may include:
Formation of the Anthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the p-Tolyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the Dioxa-Triaza Ring System:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound could be investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of heteroatoms in its structure could facilitate hydrogen bonding or other interactions with biological macromolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like anthracene and its derivatives share a similar core structure but lack the dioxa-triaza ring system.
Polycyclic Aromatic Hydrocarbons: Compounds such as naphthalene and phenanthrene are structurally related but do not contain the same functional groups.
Uniqueness
3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is unique due to its combination of aromatic rings with a dioxa-triaza ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-2-4-12(5-3-11)18-14-10-20-15-9-17-16(23-6-7-24-17)8-13(15)19(14)22-21-18/h2-5,8-10H,6-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSEUCXSXQCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC5=C(C=C43)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.